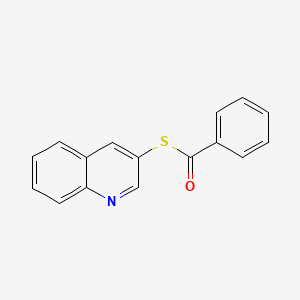
Phenyl(quinolin-3-ylsulfanyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(quinolin-3-ylsulfanyl)methanone is an organic compound that features a quinoline ring attached to a phenyl group through a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(quinolin-3-ylsulfanyl)methanone typically involves the reaction of quinoline derivatives with phenylthiol or its derivatives. One common method includes the use of a quinoline-3-thiol intermediate, which is then reacted with benzoyl chloride under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
- Phenyl(quinolin-2-ylsulfanyl)methanone
- Phenyl(quinolin-4-ylsulfanyl)methanone
- Phenyl(quinolin-3-ylsulfonyl)methanone
Comparison: Phenyl(quinolin-3-ylsulfanyl)methanone is unique due to the position of the sulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities to biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11NOS |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
S-quinolin-3-yl benzenecarbothioate |
InChI |
InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |
InChI Key |
WMXJJICWTFMHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















